molecular formula C23H34O4 B195311 Calcitroic acid CAS No. 71204-89-2

Calcitroic acid

Cat. No.: B195311
CAS No.: 71204-89-2
M. Wt: 374.5 g/mol
InChI Key: MBLYZRMZFUWLOZ-WLWRUGSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Calcitroic acid, a major metabolite of 1α,25-dihydroxyvitamin D3 (calcitriol), primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene transcription and plays a crucial role in calcium homeostasis, bone metabolism, and immune response .

Mode of Action

This compound binds to the VDR and induces gene transcription . This binding is thought to be facilitated by the compound’s two side chains, one of which forms a hydrogen bond with His333 . The interaction between this compound and the VDR leads to changes in gene expression that regulate various physiological processes .

Biochemical Pathways

This compound is generated in the body after vitamin D is first converted into calcitriol, an intermediate in the fortification of bone through the formation and regulation of calcium in the body . The pathways managed by calcitriol are thought to be inactivated through its hydroxylation by the enzyme CYP24A1, also called calcitriol 24-hydroxylase . The hydroxylation and oxidation reactions will yield either this compound via the C24 oxidation pathway or 1,25(OH2)D3-26,23-lactone via the C23 lactone pathway .

Pharmacokinetics

This compound is synthesized in the liver and kidneys and is a water-soluble compound that is excreted in bile . It is thought to be the major route to inactivate vitamin D metabolites

Result of Action

The primary result of this compound’s action is the regulation of calcium homeostasis and bone metabolism . By binding to the VDR and inducing gene transcription, this compound influences the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the synthesis of this compound in the body is dependent on the availability of vitamin D, which can be affected by factors such as sunlight exposure and dietary intake

Properties

IUPAC Name

(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18-,19-,20+,21+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLYZRMZFUWLOZ-ZTIKAOTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904030
Record name Calcitroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71204-89-2
Record name Calcitroic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71204-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calcitroic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071204892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcitroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCITROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KIE52YT0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcitroic acid
Reactant of Route 2
Calcitroic acid
Reactant of Route 3
Calcitroic acid
Reactant of Route 4
Calcitroic acid
Reactant of Route 5
Calcitroic acid
Reactant of Route 6
Calcitroic acid
Customer
Q & A

Q1: How is calcitroic acid formed in the body?

A1: this compound is the final inactive metabolite in the primary catabolic pathway of 1α,25(OH)2D3, known as the C-24 oxidation pathway . This multi-step process is primarily catalyzed by the mitochondrial cytochrome P450 enzyme, CYP24A1 .

Q2: Where does the synthesis of this compound occur?

A2: While the kidney is considered a primary site, this compound synthesis has been observed in various tissues and cells, including the intestine, bone, skin fibroblasts, keratinocytes, and promyelocytic leukemia cells . This suggests that local regulation of 1α,25(OH)2D3 levels via this compound production might be important in these tissues.

Q3: What is the role of CYP24A1 in this compound production?

A3: CYP24A1 is the key enzyme responsible for catalyzing multiple sequential oxidation steps in the conversion of 1α,25(OH)2D3 to this compound. This includes hydroxylations at C-24 and C-23, followed by side-chain cleavage and further oxidation .

Q4: Are there alternative pathways for 1α,25(OH)2D3 metabolism besides the C-24 oxidation pathway?

A5: Yes, although the C-24 oxidation pathway is the dominant route, alternative pathways exist, such as C-23 oxidation leading to 1α,25(OH)2D3-26,23-lactone and C-3 epimerization resulting in 1α,25-dihydroxy-3-epi-vitamin-D3 . The relative contribution of these pathways may vary depending on the cell type and physiological conditions.

Q5: What happens to this compound after its formation?

A6: After its formation, this compound is further metabolized into conjugated forms, primarily glucuronides, before being excreted in the bile .

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C22H34O5 and a molecular weight of 378.5 g/mol.

Q7: What spectroscopic data is available for characterizing this compound?

A8: Several spectroscopic techniques have been used to characterize this compound, including ultraviolet (UV) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide information about the structure, functional groups, and molecular weight of the compound.

Q8: Does this compound interact with the vitamin D receptor (VDR)?

A10: While this compound exhibits much lower affinity for the VDR compared to 1α,25(OH)2D3, some studies suggest it might retain minimal VDR-mediated activity at higher concentrations . This potential interaction and its biological relevance require further investigation.

Q9: What is the significance of understanding this compound formation in drug design?

A12: Understanding the metabolic pathways leading to this compound is crucial for designing vitamin D analogs with improved pharmacokinetic profiles . By understanding how structural modifications influence the metabolism of vitamin D compounds, researchers can develop analogs that resist rapid degradation and potentially exhibit prolonged therapeutic effects.

Q10: How does the C-3 epimerization pathway impact the metabolism of vitamin D analogs?

A13: The discovery of the C-3 epimerization pathway reveals that even analogs designed to resist the C-24 oxidation pathway might still undergo metabolism, impacting their overall pharmacokinetic profile . This highlights the complexity of vitamin D metabolism and the need for comprehensive studies when developing new analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.